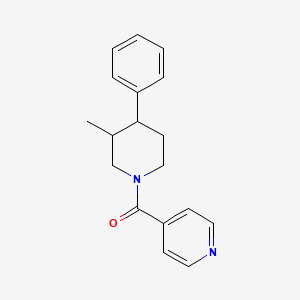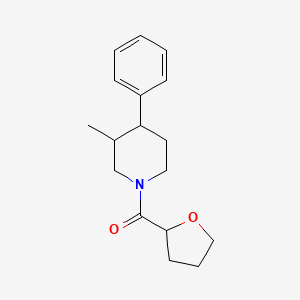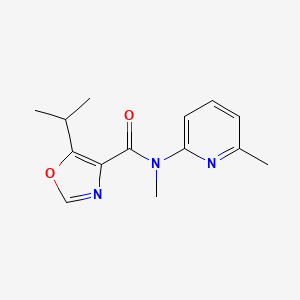
2-chloro-N-thiophen-3-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-thiophen-3-ylbenzenesulfonamide, also known as CTSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTSB belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-thiophen-3-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell survival and proliferation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the invasion and metastasis of cancer cells. This compound also inhibits the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is associated with poor prognosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of MMPs and CAIX, and modulation of the immune system. This compound has also been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-thiophen-3-ylbenzenesulfonamide is its potent anticancer activity, which has been demonstrated in numerous studies. This compound is also relatively easy to synthesize, making it a convenient compound for laboratory experiments. However, one limitation of this compound is its potential toxicity, particularly at higher concentrations. Careful dose optimization is necessary to ensure that this compound is effective without causing undue harm to healthy cells.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-thiophen-3-ylbenzenesulfonamide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer. Further studies are needed to optimize the dose and delivery method of this compound to maximize its anticancer activity while minimizing toxicity. Another area of interest is the investigation of this compound's potential in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers for predicting response to this compound-based therapies.
Métodos De Síntesis
The synthesis of 2-chloro-N-thiophen-3-ylbenzenesulfonamide involves the reaction of 2-chlorobenzenesulfonyl chloride with thiophene-3-amine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with an acid to yield the final product, this compound. The overall synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
2-chloro-N-thiophen-3-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Recent studies have shown that this compound exhibits potent anticancer activity in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a hallmark of effective anticancer agents.
Propiedades
IUPAC Name |
2-chloro-N-thiophen-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c11-9-3-1-2-4-10(9)16(13,14)12-8-5-6-15-7-8/h1-7,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTBBYIWDHXZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7592291.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)

![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)




![5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B7592363.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(1-methyl-5-phenylpyrrol-2-yl)methanone](/img/structure/B7592371.png)
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)